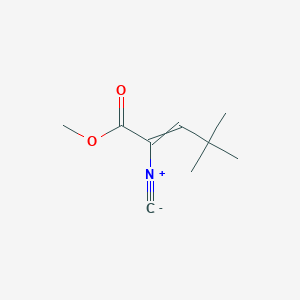
Methyl 2-isocyano-4,4-dimethylpent-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-isocyano-4,4-dimethylpent-2-enoate is a chemical compound with the molecular formula C8H11NO2 It is known for its unique structure, which includes an isocyano group and a dimethylpent-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-isocyano-4,4-dimethylpent-2-enoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,4-dimethylpent-2-enoic acid with methyl isocyanate in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature and pressure conditions are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The purification of the compound is typically achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-isocyano-4,4-dimethylpent-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyano group to an amine group.
Substitution: The isocyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Methyl 2-isocyano-4,4-dimethylpent-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-isocyano-4,4-dimethylpent-2-enoate involves its interaction with specific molecular targets. The isocyano group can act as a nucleophile, participating in various chemical reactions. The compound may also interact with enzymes and proteins, affecting their activity and function. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,2-dimethylpent-4-enoate
- Methyl (2E)-4,4-dimethylpent-2-enoate
Uniqueness
Methyl 2-isocyano-4,4-dimethylpent-2-enoate is unique due to the presence of the isocyano group, which imparts distinct reactivity and properties. This differentiates it from similar compounds that lack this functional group, making it valuable for specific applications in research and industry.
Properties
CAS No. |
90179-15-0 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
methyl 2-isocyano-4,4-dimethylpent-2-enoate |
InChI |
InChI=1S/C9H13NO2/c1-9(2,3)6-7(10-4)8(11)12-5/h6H,1-3,5H3 |
InChI Key |
MYNBLBDDIATPFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C=C(C(=O)OC)[N+]#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


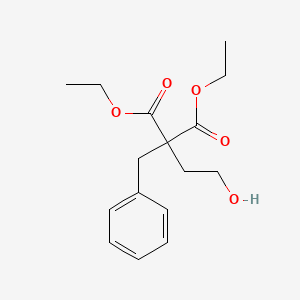
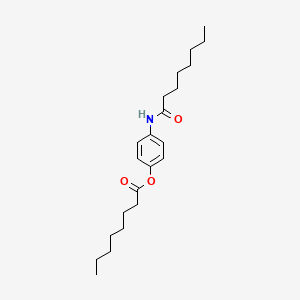
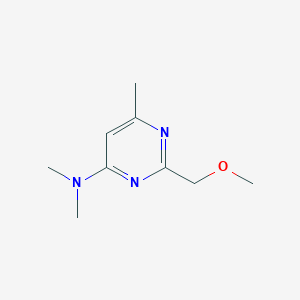
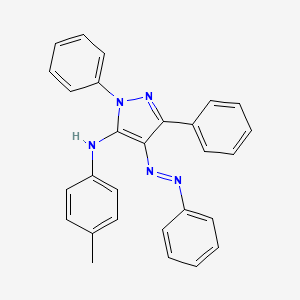
![2H-Indol-2-one, 1,3-dihydro-3-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-](/img/structure/B14376829.png)
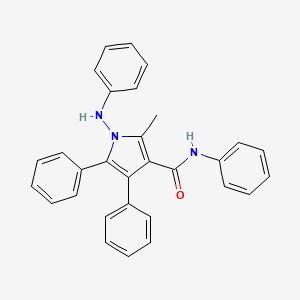
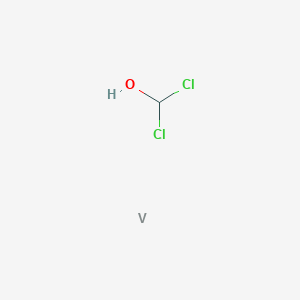

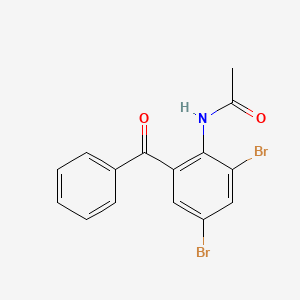
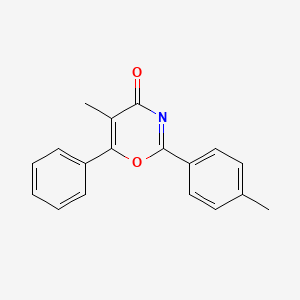
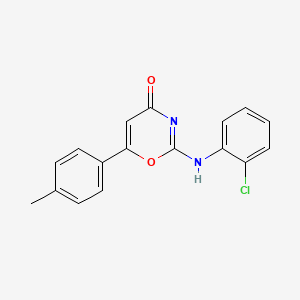
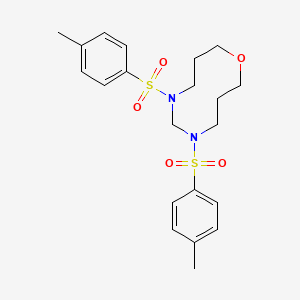

![1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-imidazole](/img/structure/B14376889.png)
